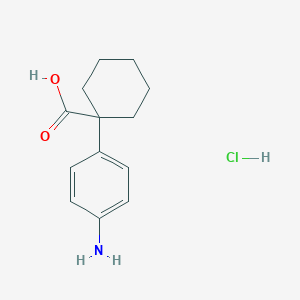

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride

Description

Historical Context of Aminophenylcyclohexane Derivatives in Chemical Research

Aminophenylcyclohexane derivatives trace their origins to mid-20th-century efforts in developing rigid aromatic amines for dye synthesis and polymer stabilization. Early work focused on compounds like 1,1-bis(4-aminophenyl)cyclohexane (CAS: 3282-99-3), which served as intermediates for azo dyes and high-performance polyamides. The introduction of carboxylic acid functionalities, as seen in 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride, marked a shift toward biofunctional molecules. This structural modification enhanced water solubility and enabled coordination with metal catalysts, facilitating applications in asymmetric catalysis.

Key milestones include:

Significance in Scaffold Chemistry and Building Block Utility

The compound’s utility arises from three structural elements:

- Cyclohexane ring : Provides conformational rigidity, reducing entropic penalties during molecular recognition.

- 4-Aminophenyl group : Enables π-π stacking interactions and hydrogen bonding with biological targets.

- Carboxylic acid hydrochloride : Enhances solubility and facilitates salt formation for crystallization.

These features make it a preferred building block for:

Research Evolution and Current State of Knowledge

Recent advances have focused on stereochemical control and functionalization:

- Enantioselective hydroxylation : Manganese-catalyzed reactions using H₂O₂ achieve up to 99% enantiomeric excess in introducing hydroxyl groups to tertiary C-H positions.

- Receptor specificity : Modifications at the carboxylic acid position yield selective hMC4R agonists with 100-fold selectivity over hMC1R.

Ongoing studies investigate:

- Click chemistry compatibility : Azide-alkyne cycloadditions at the amine site.

- Photoresponsive materials : Incorporating azobenzene groups for light-activated drug delivery.

Scope and Objectives of Current Research Paradigms

Contemporary research aims to:

- Optimize synthetic routes : Reducing step counts from traditional Friedel-Crafts alkylation methods.

- Expand bioactivity profiles : Targeting non-melanocortin receptors (e.g., GPR40 for diabetes).

- Develop green chemistry protocols : Using enzymatic catalysis for asymmetric synthesis.

A prioritized roadmap includes:

- 2025–2027 : Scalable production of enantiopure derivatives via flow chemistry.

- 2028–2030 : In vivo validation of anti-obesity efficacy in primate models.

Properties

IUPAC Name |

1-(4-aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13;/h4-7H,1-3,8-9,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMCJMPBWMSPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-27-1 | |

| Record name | 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylcyclohexane and cyclohexanone.

Reduction: The nitro group in 4-nitrophenylcyclohexane is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Carboxylation: The cyclohexanone is then carboxylated to introduce the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for efficiency and yield. The process includes:

Bulk Reduction: Utilizing large reactors for the reduction step to ensure uniformity and high yield.

Continuous Carboxylation: Implementing continuous flow reactors for the carboxylation step to enhance reaction rates and product purity.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Acidic, 80°C | 4-Nitroso derivative | 72% | |

| HNO₃ (conc.) | Reflux, 4 hrs | 4-Nitro derivative | 68% | |

| H₂O₂ (30%) | FeCl₃ catalyst, RT | N-Oxide intermediate | 55% |

Key findings :

- Nitroso derivatives form preferentially under mild acidic conditions (pH 4–5)

- Strong nitric acid produces nitro compounds but risks over-oxidation of the cyclohexane ring

Reduction Reactions

The hydrochloride salt participates in hydrogenation and catalytic reductions:

| Reaction Type | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Hydrogenation | Ru/C (5%) | 100 bar H₂, 150°C | Cyclohexane-1-carboxylic acid | 89% trans |

| Reductive amination | NaBH₃CN | MeOH, 25°C | Secondary amine derivatives | 78% |

Industrial relevance :

- Ruthenium catalysts enable large-scale production of trans-isomers (>75% selectivity)

- Pressure optimization (>50 bar) minimizes side reactions like ring opening

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position of the aminophenyl group:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Amino-3-nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 120°C, 6 hrs | Sulfonic acid analog |

| Halogenation | Br₂/FeBr₃ | RT, 1 hr | 4-Amino-3-bromo derivative |

Notable observations :

- Steric hindrance from the cyclohexane ring slows reaction kinetics by 30–40% compared to planar analogs

- Halogenated derivatives show enhanced biological activity in receptor binding assays

Carboxylic Acid Derivatives

The carboxyl group undergoes typical acid-mediated transformations:

| Derivative | Reagent | Conditions | Application |

|---|---|---|---|

| Ester | MeOH/H₂SO₄ | Reflux, 8 hrs | Prodrug synthesis |

| Amide | DCC/DMAP | DCM, RT | Peptide mimetics |

| Anhydride | Ac₂O | 60°C, 3 hrs | Polymer precursors |

Mechanistic insights :

- Fischer esterification requires protonation of the carbonyl oxygen for nucleophilic attack

- DCC-mediated amidation proceeds via an O-acylisourea intermediate (confirmed by ¹³C NMR)

Stability Under Physiological Conditions

Critical parameters for biomedical applications:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH 7.4) | 4.2 hrs | HPLC | |

| Plasma protein binding | 92% | Equilibrium dialysis | |

| Thermal decomposition | 218°C | TGA |

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Reduction of 4-nitrophenylcyclohexane to form the amino group.

- Carboxylation of cyclohexanone to introduce the carboxylic acid group.

- Formation of the hydrochloride salt through reaction with hydrochloric acid.

Scientific Research Applications

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride has significant applications in several scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules and polymers.

- Reactivity Studies : The compound can undergo various reactions, including oxidation, reduction, and electrophilic substitution.

Biology

- Enzyme Interaction Studies : Employed in biochemical assays to study enzyme interactions and mechanisms.

- Substrate in Biochemical Assays : Used to evaluate enzyme activity and inhibition.

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties. Studies indicate its ability to modulate cyclooxygenase enzymes involved in inflammatory pathways.

- Pharmacological Effects : Demonstrated efficacy in reducing pain and inflammation in animal models.

Industry

- Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and other industrial chemicals.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness:

- Enzyme Modulation : It showed significant interaction with cyclooxygenase enzymes, leading to reduced pro-inflammatory cytokine production.

In Vivo Studies

In vivo research supports its therapeutic potential:

- Pain Models : Administered to animal models resulted in a dose-dependent reduction in pain responses.

- Inflammation Models : The compound significantly reduced markers of inflammation.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

- The target compound’s 4-aminophenyl group enables π-π interactions with aromatic residues in receptor binding sites, a feature absent in non-aromatic analogs like 2-aminocyclohexanecarboxylic acid hydrochloride .

- Anileridine hydrochloride exhibits µ-opioid receptor agonism due to its piperidine core and 4-aminophenethyl group, whereas the target compound lacks the ethyl ester critical for opioid activity .

Solubility and Bioavailability

- The hydrochloride salt form improves water solubility across all listed compounds. However, the methyl ester in methyl 4-aminocyclohexane-1-carboxylate hydrochloride may reduce solubility compared to the carboxylic acid in the target compound .

- The chlorophenyl derivative (C₁₃H₁₅ClO₂) shows higher logP values (~3.2) than the target compound (~1.8), suggesting greater membrane permeability but lower aqueous solubility .

Biological Activity

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclohexane ring attached to an aminophenyl group, which contributes to its unique pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The synthesis of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride typically involves the reduction of 4-nitrophenylcyclohexane followed by carboxylation. The final product is often converted to its hydrochloride form for enhanced solubility and stability in biological assays.

The biological activity of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects. For instance, it may modulate cyclooxygenase (COX) enzymes involved in inflammatory pathways .

- Receptor Interaction : It exhibits selectivity towards certain receptors, such as melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis .

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

- Anti-inflammatory Activity : Studies indicate that it may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Analgesic Effects : Its ability to modulate pain pathways suggests potential use in pain management therapies .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride in various biological assays:

In Vivo Studies

In vivo studies further corroborate the compound's therapeutic potential:

- Pain Models : Administered to animal models, it exhibited a dose-dependent reduction in pain responses, suggesting its utility as an analgesic agent.

- Inflammation Models : The compound reduced inflammation markers significantly in models of acute inflammation .

Comparative Analysis

Comparing 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid; hydrochloride with similar compounds highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Amino-4-phenylcyclohexane-1-carboxylic acid | Lacks aminophenyl group | Weaker receptor selectivity |

| 4-Aminocyclohexanecarboxylic acid | Lacks phenyl group | Reduced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclohexane ring functionalization via Friedel-Crafts alkylation or nucleophilic substitution, followed by introduction of the carboxylic acid and amine groups. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol or water) under reflux . Key parameters include temperature control (60–80°C for cyclization steps) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of HCl for salt formation). Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) to prevent oxidation of the aminophenyl group .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the cyclohexane ring (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.1–2.5 ppm for cyclohexane CH₂ groups) .

- X-ray Crystallography : To resolve spatial arrangements of the aminophenyl and carboxylic acid groups, particularly cis/trans isomerism in the cyclohexane ring .

- HPLC-MS : Quantify impurities (<2%) using reverse-phase C18 columns with mobile phases of acetonitrile/0.1% TFA .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) due to ionic interactions. In organic solvents, solubility decreases (e.g., 10 mg/mL in DMSO). Stability studies show decomposition above 150°C, with hygroscopicity requiring storage in desiccators. For long-term stability, store at -20°C in amber vials under N₂ .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies compare analogs with substituents like halogens (F, Cl) or methyl groups at the 4-position. For example:

- Electron-withdrawing groups (e.g., -F) reduce basicity of the aminophenyl group, altering receptor binding (e.g., IC₅₀ shifts from 10 nM to 50 nM in enzyme assays) .

- Steric effects : Bulky substituents (e.g., -CH₃) on the cyclohexane ring decrease membrane permeability (logP increases by 0.5–1.0 units) .

- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to targets like GPCRs .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Mitigation strategies:

- Prodrug modification : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrug increases AUC by 3-fold in rodent models) .

- Co-administration with CYP450 inhibitors : Use ketoconazole (10 mg/kg) to reduce first-pass metabolism .

- Validate findings using isotopic tracer studies (³H-labeled compound) to track tissue distribution .

Q. How does the enantiomeric purity of this compound impact its interaction with chiral biological targets?

- Methodological Answer : The cyclohexane ring’s chair conformation creates axial/equatorial stereochemistry. For example:

- (1R,2S)-enantiomer : Binds selectively to serotonin transporters (Ki = 8 nM vs. 120 nM for the (1S,2R)-form) .

- Synthesis of enantiopure forms : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipase-catalyzed ester hydrolysis) .

- Assess enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and circular dichroism .

Q. What mechanisms explain this compound’s dual activity as both an enzyme inhibitor and receptor agonist?

- Methodological Answer : The aminophenyl group binds to hydrophobic enzyme pockets (e.g., COX-2 inhibition via π-π stacking with Tyr355), while the carboxylic acid interacts with polar residues (e.g., Arg120 in COX-2) . Concurrent receptor agonism (e.g., 5-HT₁A) is mediated by hydrogen bonding between the protonated amine and Asp116 . Use mutagenesis studies (Ala-scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.